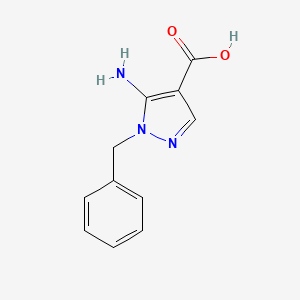

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-benzylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYNEZNBGKLOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406262 | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19867-63-1 | |

| Record name | 5-Amino-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19867-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the prevalent synthetic strategies, focusing on a reliable and efficient two-step pathway. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and present quantitative data to ensure reproducibility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound serves as a crucial building block for a variety of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore, and the specific arrangement of the amino, benzyl, and carboxylic acid functionalities on this core allows for diverse derivatization and interaction with biological targets. The efficient construction of this molecule is therefore a key objective for synthetic chemists in the field.

The most logical and widely adopted synthetic approach is a convergent two-step process that begins with the construction of the core pyrazole ring system, followed by the modification of a functional group to yield the final carboxylic acid. This strategy is advantageous as it utilizes readily available starting materials and involves robust, high-yielding chemical transformations.

The overall synthetic workflow can be visualized as follows:

Figure 1: High-level workflow for the synthesis of the target compound.

This guide will focus on this two-step synthesis:

-

Step 1: Cyclocondensation Reaction to form Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

-

Step 2: Saponification (Ester Hydrolysis) to yield the final product, this compound.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: The Gould-Jacobs Reaction for Pyrazole Synthesis

The formation of the 5-aminopyrazole ring is a classic cyclocondensation reaction. The reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate (EEMC) is a variation of the Gould-Jacobs reaction.

The reaction proceeds through a sequence of steps:

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen of benzylhydrazine attacks the electron-deficient β-carbon of the ethoxyacrylate. This is a conjugate addition (Michael addition).

-

Elimination: The resulting intermediate eliminates ethanol to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group.

-

Tautomerization: A final proton transfer (tautomerization) yields the aromatic 5-aminopyrazole ring system.

The choice of benzylhydrazine directly installs the required N-benzyl group in a single, regioselective step.[1] The alternative, alkylating a pre-formed NH-pyrazole, often leads to mixtures of N1 and N2 isomers, requiring complex purification.[2][3] Using benzylhydrazine from the outset elegantly circumvents this common problem.

Figure 2: Mechanistic pathway for the cyclocondensation reaction.

Step 2: Base-Mediated Ester Hydrolysis (Saponification)

The conversion of the ethyl ester to the carboxylic acid is a standard saponification reaction.[4][5] This process is typically irreversible and high-yielding.

The mechanism involves:

-

Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, eliminating the ethoxide ion, which is a moderately good leaving group.

-

Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.

-

Protonation: A final workup step with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral carboxylic acid product, which typically precipitates from the aqueous solution.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of Starting Material: Ethyl (ethoxymethylene)cyanoacetate (EEMC)

While commercially available, EEMC can be readily synthesized if needed.[6][7]

-

Reaction: Ethyl cyanoacetate + Triethyl orthoformate → Ethyl (ethoxymethylene)cyanoacetate

-

Procedure:

-

To a round-bottom flask equipped with a distillation head, add ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the mixture to 120-140 °C and distill off the ethyl acetate formed during the reaction.

-

After the theoretical amount of ethyl acetate has been removed, cool the reaction mixture.

-

The crude product is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

-

Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

-

Reaction: Benzylhydrazine + Ethyl (ethoxymethylene)cyanoacetate → Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

-

Protocol:

-

In a 250 mL round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (approx. 5 mL per gram of EEMC).

-

To this stirred solution, add benzylhydrazine (1.0 eq) dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

-

Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the ethyl ester as a solid.

-

Step 2: Synthesis of this compound

-

Reaction: Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate → this compound

-

Protocol:

-

Suspend the ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1 in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 2.5 eq).

-

Heat the mixture to 80-90 °C with vigorous stirring. The solid should dissolve as the hydrolysis proceeds.

-

Continue heating for 2-3 hours, monitoring the reaction by TLC until the ester is no longer present.

-

Cool the resulting clear solution in an ice bath.

-

While stirring, slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A thick white precipitate will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Dry the final product under vacuum at 50-60 °C to a constant weight.

-

Data Summary and Characterization

The following table summarizes typical results for this synthetic sequence.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Product Form |

| 1 | Pyrazole Formation | Benzylhydrazine, EEMC | Ethanol | 78 | 3-4 | 85-95 | Off-white solid |

| 2 | Ester Hydrolysis | NaOH (aq), HCl (aq) | Water | 80-90 | 2-3 | 90-98 | White solid |

Characterization Data (Literature Values):

-

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate:

-

Appearance: White to off-white solid.

-

Melting Point: ~135-138 °C.

-

-

This compound:

-

Appearance: White crystalline solid.

-

Melting Point: ~210-213 °C (with decomposition).

-

Conclusion

The is reliably achieved through a robust two-step sequence involving a cyclocondensation reaction followed by ester hydrolysis. This method is highly efficient, regioselective, and utilizes readily accessible starting materials. The detailed protocols and mechanistic rationale provided in this guide offer researchers a solid foundation for the successful synthesis of this valuable chemical intermediate, enabling further exploration in the fields of drug discovery and materials science.

References

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. [Link]

-

Su, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Su, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

-

Abdel-Aziz, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

- EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. (n.d.).

-

Kim, D. H., et al. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. [Link]

-

Abdelhamed, M. I., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

-

Bekhite, M. M., & Aziem, M. A. (2004). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. [Link]

-

N-Alkylation of Pyrazoles. (n.d.). Various Sources. [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). Semantic Scholar. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Publishing. [Link]

-

Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. (n.d.). ResearchGate. [Link]

-

Ethyl cyanoacrylate. (n.d.). Wikipedia. [Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

-

(E)-Ethyl 2-cyano-3-ethoxyacrylate. (n.d.). MySkinRecipes. [Link]

-

Ethyl 2-cyano-3-ethoxyacrylate. (n.d.). PubChem - NIH. [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2019). The Royal Society of Chemistry. [Link]

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).

Sources

- 1. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic scaffold of immense importance in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Within this class, 5-aminopyrazole derivatives are particularly valuable as they serve as key building blocks for a multitude of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and potent antibacterial compounds.[3][4][5] The 5-amino group and an adjacent functional handle, such as a carboxylic acid or its precursor, provide two reactive sites for constructing more complex, fused heterocyclic systems or for introducing diverse side chains to explore the chemical space around a biological target.[1][6]

This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. The N-benzyl substituent is a frequently employed group in medicinal chemistry to probe hydrophobic pockets in target proteins. We will dissect the core synthetic strategies, moving from the foundational cyclocondensation reactions that form the pyrazole ring to the subsequent derivatization of the core scaffold. The narrative emphasizes the causality behind experimental choices, providing field-proven protocols and comparative data to empower researchers in their synthetic endeavors.

Part 1: Core Synthetic Strategies for the Pyrazole Ring

The construction of the 5-aminopyrazole ring is most effectively achieved through the cyclocondensation of a hydrazine derivative with a suitable three-carbon dielectrophilic partner.[7][8] The specific nature of this C3 component dictates the synthetic strategy, which can be broadly categorized into streamlined multicomponent reactions or more controlled, linear sequences.

Strategy A: The Multicomponent "One-Pot" Synthesis

This approach embodies the principles of green and efficient chemistry by combining three or more starting materials in a single reaction vessel to form the product, thereby avoiding the isolation of intermediates.[8][9] For the target scaffold, a common and highly effective method is the three-component reaction of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile), and benzylhydrazine.[10][11]

Causality and Mechanistic Insight: The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form a highly reactive benzylidenemalononitrile intermediate in situ.[10][11] This intermediate is a potent Michael acceptor. The subsequent step involves the conjugate (Michael) addition of benzylhydrazine to the activated double bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the terminal amino group onto one of the nitrile groups, followed by tautomerization to yield the stable, aromatic 5-aminopyrazole ring system.[11] The efficiency of this one-pot method stems from the high reactivity of the in-situ generated intermediate, which drives the reaction to completion.

Caption: Workflow for the three-component synthesis of a 5-aminopyrazole-4-carbonitrile.

Experimental Protocol: One-Pot Synthesis of 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carbonitrile [10][11]

-

Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (assuming synthesis of the 1-phenyl analog for this representative protocol, 1.08 g, 10 mmol) to 20 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1 mmol).[10]

-

Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 55 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Strategy B: The Linear Synthesis via an Acrylate Intermediate

A more traditional and highly reliable route involves the stepwise synthesis where a three-carbon electrophile is first synthesized and isolated before its reaction with benzylhydrazine. A premier precursor for this strategy is ethyl 2-cyano-3-ethoxyacrylate, formed from the condensation of ethyl cyanoacetate and triethyl orthoformate.[12][13][14]

Causality and Mechanistic Insight: This linear approach provides greater control over the reaction and purification of intermediates, which can be advantageous when dealing with complex substrates. The reaction proceeds in two distinct stages:

-

Precursor Formation: Ethyl cyanoacetate is reacted with triethyl orthoformate, often in the presence of a catalyst like acetic anhydride, to form the stable and isolable ethyl 2-cyano-3-ethoxyacrylate.

-

Cyclocondensation: This activated acrylate serves as an excellent 1,3-dielectrophile. Benzylhydrazine first acts as a nucleophile, attacking the C3 position and displacing the ethoxy group (a vinylogous substitution). This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[13][14] This method ensures high regioselectivity, as the substitution pattern is unambiguously defined by the structure of the acrylate precursor.

Caption: Linear synthesis of a 5-aminopyrazole-4-carboxylate ester.

Experimental Protocol: Two-Step Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Step 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate [15]

-

Reaction Setup: In a flask equipped with a reflux condenser, combine ethyl cyanoacetate (11.3 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and acetic anhydride (12.2 g, 0.12 mol).

-

Reaction: Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours.

-

Isolation: After cooling, the excess reagents and byproducts (ethyl acetate, ethanol) are removed by distillation under reduced pressure to yield crude ethyl (ethoxymethylene)cyanoacetate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate [16]

-

Reaction Setup: Dissolve the crude ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.

-

Hydrazine Addition: Add benzylhydrazine dihydrochloride (19.7 g, 0.1 mol) followed by a base such as triethylamine (20.2 g, 0.2 mol) to neutralize the hydrochloride salt. Alternatively, use benzylhydrazine free base if available.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 4-8 hours until TLC indicates the consumption of the starting materials.

-

Workup and Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The resulting solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: Derivatization of the Core Scaffold

The synthesized this compound ester is a versatile intermediate for creating a library of derivatives. The two primary handles for modification are the C4-ester and the C5-amino group.

A. Hydrolysis to the Carboxylic Acid

The most fundamental derivatization is the hydrolysis of the C4-ester to the corresponding carboxylic acid, a key precursor for amide coupling reactions.

Causality and Mechanistic Insight: This transformation is a standard saponification reaction. A base, typically sodium hydroxide or lithium hydroxide, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.[6][17]

Experimental Protocol: Synthesis of this compound [17]

-

Reaction Setup: Dissolve ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (2.59 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Base Addition: Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like toluene or ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

-

Isolation: The carboxylic acid will precipitate as a white solid. Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.

B. Amide Coupling and Further Functionalization

The C4-carboxylic acid and the C5-amino group are gateways to a vast chemical space, enabling the synthesis of pyrazolo-pyrimidines, amides, and other complex structures.[3][6][18]

Caption: Key derivatization pathways from the core pyrazole scaffold.

Experimental Protocol: Synthesis of a C4-Carboxamide Derivative [16]

-

Activation: To a solution of this compound (2.31 g, 10 mmol) in an anhydrous solvent like DMF or DCM (50 mL), add a coupling agent such as HATU (4.18 g, 11 mmol) and a base like DIPEA (2.58 g, 20 mmol).

-

Amine Addition: Stir the mixture for 15-20 minutes at room temperature, then add the desired primary or secondary amine (11 mmol).

-

Reaction: Continue stirring at room temperature for 12-24 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to obtain the target amide.

Part 3: Data and Comparative Analysis

For researchers selecting a synthetic route, a direct comparison of methodologies is essential. The choice between a one-pot or linear synthesis often depends on the availability of starting materials, desired scale, and the need for intermediate purification.

Table 1: Comparison of Core Synthetic Strategies

| Parameter | Strategy A: Three-Component | Strategy B: Linear Synthesis |

| Principle | Aldehyde + Malononitrile + Benzylhydrazine | Acrylate Precursor + Benzylhydrazine |

| Key Intermediate | Benzylidenemalononitrile (in situ) | Ethyl 2-cyano-3-ethoxyacrylate (isolated) |

| Atom Economy | High | Moderate |

| Steps | 1 (One-Pot) | 2 |

| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (65-90% over 2 steps) |

| Advantages | High efficiency, operational simplicity, green.[10] | High control, easy purification of intermediate, unambiguous regioselectivity.[12] |

| Disadvantages | May require optimization for some substrates; potential for side reactions. | More steps, lower overall throughput. |

Conclusion and Outlook

The this compound scaffold is a privileged starting point for the development of novel therapeutics. The synthetic routes outlined in this guide, particularly the efficient three-component one-pot reaction and the robust linear synthesis via acrylate intermediates, provide reliable and scalable methods for accessing this core structure. The subsequent derivatization at the C4-carboxyl and C5-amino positions allows for extensive structure-activity relationship (SAR) studies, as demonstrated by the development of potent FGFR inhibitors and other biologically active agents.[3] Future research will likely focus on developing even more sustainable protocols, perhaps utilizing flow chemistry or novel catalytic systems, to further streamline the synthesis of these vital heterocyclic compounds for the advancement of drug discovery programs.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Institutes of Health. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Available at: [Link]

-

A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. CORE. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. Available at: [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

-

Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). National Institutes of Health. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). National Institutes of Health. Available at: [Link]

- Process for the preparation of a pyrazole derivative. (2011). Google Patents.

-

DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. (2021). ResearchGate. Available at: [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Available at: [Link]

-

Some biologically active 5-aminopyrazole derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (2018). National Institutes of Health. Available at: [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). MDPI. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Available at: [Link]

-

Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. (2015). ResearchGate. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. Available at: [Link]

- 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. (2001). Google Patents.

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 13. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 17. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

The Emergence of 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold for Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, pivotal regulators of cellular signaling, have become a focal point in drug discovery, particularly in oncology. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the pyrazole nucleus has proven to be a "privileged" structure, with numerous derivatives gaining FDA approval.[1][2][3] This technical guide delves into the specifics of a highly promising, yet underexplored scaffold: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid . We will dissect its synthesis, explore the nuanced structure-activity relationships (SAR) that govern its potency and selectivity, identify the key kinases it targets, and provide a roadmap for its successful application in modern kinase inhibitor design. This guide is intended to be a living document, providing both foundational knowledge and actionable protocols for researchers in the field.

Introduction: The Power of the Pyrazole Core in Kinase Inhibition

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and synthetic tractability have made it a cornerstone in medicinal chemistry.[4][5] In the context of kinase inhibition, the aminopyrazole moiety, in particular, has demonstrated a remarkable ability to mimic the adenine region of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[6] This "hinge-binding" motif provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity.[6][7]

The this compound scaffold builds upon this solid foundation. The benzyl group at the N1 position offers a vector for probing hydrophobic pockets within the kinase domain, while the carboxylic acid at the C4 position can engage in additional hydrogen bonding or salt-bridge interactions, further enhancing binding affinity and influencing pharmacokinetic properties. The strategic placement of these functional groups creates a versatile platform for the rational design of next-generation kinase inhibitors.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold and its derivatives is a critical first step in any drug discovery program. The following section outlines a robust and reproducible synthetic strategy, starting from readily available precursors.

Synthesis of the Precursor: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

A common and efficient route to the core scaffold involves the initial synthesis of the corresponding carbonitrile derivative, which can then be hydrolyzed to the carboxylic acid.

Experimental Protocol:

-

Step 1: Reaction of Benzylhydrazine with Ethoxymethylenemalononitrile.

-

To a solution of benzylhydrazine in a suitable solvent (e.g., ethanol, isopropanol), add ethoxymethylenemalononitrile portion-wise at room temperature.

-

The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours) to drive the cyclization.

-

Upon cooling, the product, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, often precipitates and can be collected by filtration.[1]

-

Hydrolysis to the Carboxylic Acid

The conversion of the nitrile to the carboxylic acid is a standard transformation in organic synthesis.

Experimental Protocol:

-

Step 2: Acid or Base-Catalyzed Hydrolysis.

-

The 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is suspended in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).[8][9][10]

-

The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

If acidic hydrolysis is used, the product will be in its protonated form. Neutralization with a base will precipitate the carboxylic acid.

-

If basic hydrolysis is used, the product will be the carboxylate salt. Acidification of the reaction mixture will precipitate the desired this compound.[10]

-

The crude product can be purified by recrystallization or column chromatography.

-

Structure-Activity Relationship (SAR) Studies: Decoding the Path to Potency and Selectivity

The potency and selectivity of kinase inhibitors derived from the this compound scaffold are profoundly influenced by the nature of the substituents at various positions. A systematic exploration of these modifications is key to optimizing inhibitor performance.

The N1-Benzyl Group: Probing the Hydrophobic Pocket

The benzyl group at the N1 position plays a crucial role in orienting the inhibitor within the ATP-binding pocket and can be modified to enhance interactions with hydrophobic regions.

-

Substitution on the Benzyl Ring: Introduction of substituents on the phenyl ring of the benzyl group can significantly impact potency. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk, leading to improved van der Waals contacts. For instance, in a series of 1-benzyl-1H-pyrazole derivatives targeting Receptor Interacting Protein 1 (RIP1) kinase, substitutions on the benzyl ring were found to be critical for activity.[11]

-

Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can fine-tune the inhibitor's properties. For example, replacing the phenyl with a pyridine or other heterocycles can introduce additional hydrogen bond acceptors or donors, potentially leading to new interactions with the kinase.

The C4-Carboxylic Acid and its Bioisosteres: The Anchor and Beyond

The carboxylic acid at the C4 position is a key anchoring group, often forming hydrogen bonds or salt bridges with conserved lysine or arginine residues in the active site.

-

Amide Derivatives: Conversion of the carboxylic acid to a carboxamide is a common and often fruitful modification. The resulting amide can act as both a hydrogen bond donor and acceptor, providing additional points of interaction. A wide range of amines can be used, allowing for the introduction of diverse chemical functionalities to explore different regions of the active site. For example, 5-aminopyrazole-4-carboxamide derivatives have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK).[12]

-

Carboxylic Acid Bioisosteres: In some cases, the carboxylic acid moiety can lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism. Replacing it with a bioisostere, such as a tetrazole, hydroxamic acid, or a sulfonamide, can mitigate these issues while retaining the key interactions.[13]

The C3 Position: A Gateway to Selectivity

While the core scaffold itself provides a strong foundation, modifications at the C3 position of the pyrazole ring offer a powerful strategy for achieving kinase selectivity.

-

Small Alkyl Groups: Introduction of small alkyl groups, such as a methyl or ethyl group, can provide favorable van der Waals interactions without introducing significant steric hindrance.

-

Aromatic and Heteroaromatic Rings: Appending aromatic or heteroaromatic rings at the C3 position can lead to significant gains in potency and selectivity by accessing adjacent pockets in the kinase active site. The choice of the ring system and its substitution pattern can be guided by the specific topology of the target kinase.

Kinases Targeted by the this compound Scaffold

Derivatives of the 5-aminopyrazole scaffold have demonstrated inhibitory activity against a broad range of kinases, highlighting the versatility of this chemical framework. While specific data for the 1-benzyl-4-carboxylic acid series is emerging, related aminopyrazole inhibitors have shown potent activity against several important kinase families.

| Kinase Family | Specific Examples | Therapeutic Area | Reference(s) |

| Tyrosine Kinases | FGFR, BTK, JNK3, p38α | Cancer, Inflammation, Neurodegenerative Diseases | [1][7][12][14][15][16] |

| Serine/Threonine Kinases | RIP1, Aurora Kinases | Inflammation, Cancer | [5][11] |

| Atypical Kinases | CDPK1 (in Toxoplasma gondii) | Infectious Diseases |

Table 1: Kinase families targeted by aminopyrazole-based inhibitors.

This broad activity profile underscores the potential of the this compound scaffold as a starting point for the development of inhibitors against a wide array of kinase targets.

In Vitro and In Vivo Evaluation: From the Bench to Preclinical Models

The successful development of a kinase inhibitor requires rigorous evaluation in both biochemical and cellular assays, followed by validation in animal models.

In Vitro Kinase Inhibition Assays

A variety of in vitro assays can be employed to determine the potency of a compound against a specific kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

-

Kinase Reaction:

-

Set up a reaction mixture containing the kinase, the substrate (a protein or peptide), ATP, and the test compound at various concentrations.

-

Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period.

-

-

ADP-Glo™ Reagent Addition:

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

-

Kinase Detection Reagent Addition:

-

Add the Kinase Detection Reagent to convert the ADP generated to ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light.

-

-

Signal Detection:

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

-

-

Data Analysis:

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

In Vivo Efficacy in Xenograft Models

For anticancer drug development, the in vivo efficacy of a lead compound is often evaluated in a mouse xenograft model.

Experimental Protocol: Tumor Growth Inhibition Study

-

Cell Line Selection:

-

Choose a cancer cell line that is known to be dependent on the target kinase for its growth and survival.

-

-

Tumor Implantation:

-

Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Tumor Measurement:

-

Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for both groups.

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[1]

-

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the multiple points for chemical modification, allows for a systematic and rational approach to drug design. The ability of the aminopyrazole core to act as a potent hinge-binder, combined with the opportunities for exploring hydrophobic and polar interactions through the N1-benzyl and C4-carboxylic acid groups, provides a powerful toolkit for medicinal chemists.

Future research in this area should focus on:

-

Expanding the Kinase Target Profile: Systematically screening libraries of derivatives against a broad panel of kinases to identify novel and unexpected targets.

-

Structure-Based Drug Design: Obtaining co-crystal structures of inhibitors bound to their target kinases to guide the design of more potent and selective compounds.

-

Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, ultimately leading to candidates with better in vivo efficacy and safety.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of the this compound scaffold and contribute to the development of the next generation of life-saving kinase inhibitors.

References

-

Ojo, K. K., et al. (2014). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 58(11), 6376-6384. [Link]

-

Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]

-

OSTI.GOV. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. [Link]

-

Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13037-13045. [Link]

- Google Patents. (2017). EP3459940B8 - 5-aminopyrazole carboxamide derivative as btk inhibitor and preparation method and pharmaceutical composition thereof.

-

Zhang, T., et al. (2012). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 55(1), 449-458. [Link]

-

Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13037-13045. [Link]

-

Ahmed, K. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Whittington, D. A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1937-1943. [Link]

-

Kim, B. H., et al. (2019). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7968-7984. [Link]

-

De Savi, C., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 9(11), 1103-1108. [Link]

-

ResearchGate. (2025). (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. [Link]

- Google Patents. (1982). EP0053698B1 - 5-amino-1-phenylpyrazole-4-carboxylic acids, process for their preparation, herbicides containing them and their use as herbicides.

-

Regulations.gov. (2021). US Patent No. 8829195. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

- Google Patents. (1983).

-

Zhang, Y., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. [Link]

-

Li, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]

- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

MDPI. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

-

PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

-

National Institutes of Health. (2018). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

-

National Institutes of Health. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

-

PubMed. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Foreword: The Strategic Importance of the 5-Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the 5-aminopyrazole framework stands out as a "privileged scaffold." Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds serve as crucial building blocks for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which mimic the purine bases found in DNA and RNA.[1][4][5]

This guide focuses on a specific, highly versatile derivative: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid . The presence of the N-benzyl group offers a handle to explore steric and electronic effects within target binding pockets, while the amino and carboxylic acid moieties provide reactive sites for combinatorial library development and bioisosteric modifications. Understanding the precise characterization of this molecule is paramount for its effective utilization in drug discovery pipelines.[6] This document provides a comprehensive analysis of its synthesis, physicochemical properties, and detailed spectroscopic signature, offering both foundational data and the causal reasoning behind the analytical methodologies.

Section 1: Synthesis Pathway and Rationale

The synthesis of this compound is most logically achieved through a multi-step process starting from common laboratory reagents. The core pyrazole ring is typically formed via a condensation reaction, followed by hydrolysis to unmask the carboxylic acid. The chosen pathway prioritizes yield, purity, and scalability.

A robust method involves the reaction of benzylhydrazine with an activated three-carbon electrophile, such as an ethoxymethylenemalononitrile or a related cyanoacetate derivative, to form a stable intermediate which is then hydrolyzed.[7][8]

Proposed Synthetic Workflow

The synthesis proceeds in two primary stages:

-

Ring Formation: Condensation of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Base-catalyzed hydrolysis of the ethyl ester to yield the target carboxylic acid.[4][5]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, valued for their diverse biological activities.[1] 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound, serves as a vital scaffold in the synthesis of novel therapeutic agents, including potent pan-FGFR covalent inhibitors for cancer therapy.[2][3] A precise and comprehensive structural elucidation of this molecule is paramount for ensuring its purity, predicting its reactivity, and understanding its role in structure-activity relationships. This technical guide provides an in-depth exploration of the core spectroscopic techniques required for the unambiguous characterization of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section will detail not just the expected spectral features, but also the causal relationships between the molecular structure and the spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

The biological efficacy of a molecule like this compound is intrinsically linked to its three-dimensional structure. The spatial arrangement of the amino, benzyl, and carboxylic acid functional groups on the pyrazole core dictates its interaction with biological targets. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of the drug discovery process. This guide is structured to provide a logical workflow for the complete spectroscopic characterization of the title compound, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical surroundings (shielding/deshielding), and the proximity of neighboring protons (spin-spin coupling). For this compound, we expect to see distinct signals for the aromatic protons of the benzyl group, the methylene bridge protons, the pyrazole ring proton, the amino group protons, and the carboxylic acid proton.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~12.5 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water in the solvent. |

| ~7.80 | Singlet | 1H | H-3 (Pyrazole) | The lone proton on the pyrazole ring is expected to be a singlet as it has no adjacent proton neighbors. Its downfield shift is due to the aromatic nature of the pyrazole ring. |

| ~7.35 - 7.25 | Multiplet | 5H | Phenyl Protons | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring. |

| ~7.05 | Broad Singlet | 2H | -NH₂ | The amino group protons often appear as a broad singlet. The chemical shift can be variable and is influenced by concentration, temperature, and solvent due to hydrogen bonding. |

| ~5.40 | Singlet | 2H | -CH₂- | The two methylene protons of the benzyl group are chemically equivalent and appear as a singlet. Their position is downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the phenyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the compound and allows for the observation of exchangeable protons like those of the carboxylic acid and amino groups.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Spectral Width: 10-15 ppm.

-

Pulse Angle: 30-45°.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[1]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. This is essential for confirming the carbon backbone of the pyrazole and its substituents.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~165.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum. |

| ~153.0 | C-5 (Pyrazole, C-NH₂) | The carbon atom attached to the amino group is deshielded due to the electronegativity of the nitrogen. |

| ~145.0 | C-3 (Pyrazole, C-H) | The carbon atom bearing the lone proton on the pyrazole ring. |

| ~137.0 | Quaternary Phenyl C | The ipso-carbon of the phenyl ring attached to the methylene group. |

| ~129.0, ~128.5, ~127.5 | Phenyl C-H | Aromatic carbons of the benzyl group. The number of signals and their shifts can be complex. |

| ~95.0 | C-4 (Pyrazole, C-COOH) | The carbon atom attached to the carboxylic acid group. |

| ~52.0 | -CH₂- | The methylene carbon of the benzyl group, deshielded by the adjacent nitrogen and phenyl ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz NMR spectrometer will have a ¹³C frequency of approximately 100 MHz.

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm.

-

Pulse Angle: 45°.

-

Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Number of Scans: 1024 or more scans are typically required to obtain an adequate signal-to-noise ratio for the less abundant ¹³C isotope.[1]

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak (δ ~39.5 ppm).

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality and Insights |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amine. |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption in this region is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4] |

| ~3050 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl and pyrazole rings. |

| ~2950 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds of the methylene group. |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption characteristic of the carbonyl group. Its position can be influenced by hydrogen bonding.[4] |

| ~1640 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[4] |

Experimental Protocol: IR Spectroscopy (ATR or KBr Pellet)

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[1]

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for characterizing compounds with conjugated systems, such as the pyrazole and phenyl rings in our target molecule.

Expected UV-Vis Absorption: Substituted pyrazoles typically exhibit absorption maxima in the UV region. The presence of the benzyl and amino groups, as well as the carboxylic acid, will influence the position and intensity of these absorptions. A bathochromic (red) shift is generally observed with increased substitution and conjugation.[5] We can anticipate strong absorptions corresponding to π → π* transitions within the aromatic systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10⁻³ M) in a suitable UV-transparent solvent like methanol or ethanol.

-

Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.[1]

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank.

-

Record the absorbance spectrum of each dilution over a range of approximately 200-400 nm.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is useful for quantitative analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry is a destructive technique that provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Upon ionization, the molecule forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion can then break apart into smaller, characteristic fragment ions.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₁H₁₁N₃O₂ (217.23 g/mol ) should be observable.

-

Key Fragmentation Pathways: The fragmentation of pyrazoles often involves characteristic losses.[6]

-

Loss of -COOH (45 Da): A fragment ion at m/z 172 resulting from the cleavage of the carboxylic acid group.

-

Loss of Benzyl Group (91 Da): Cleavage of the N-CH₂ bond can lead to a fragment at m/z 126 and the formation of the stable benzyl cation at m/z 91 (tropylium ion), which is often a prominent peak.

-

Ring Fragmentation: Pyrazole rings can undergo complex rearrangements, often involving the loss of HCN (27 Da) or N₂ (28 Da) from the molecular ion or subsequent fragments.[6][7]

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while softer techniques like Electrospray Ionization (ESI) are better for observing the molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion: A Self-Validating System for Structural Confirmation

The multi-technique approach described in this guide forms a self-validating system for the structural confirmation of this compound. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy characterizes the electronic nature of the conjugated system, and mass spectrometry provides the definitive molecular weight and fragmentation patterns. By integrating the data from these diverse analytical techniques, researchers can achieve an unambiguous and comprehensive characterization of this important medicinal chemistry scaffold, ensuring the integrity and reliability of their subsequent research and development efforts.

References

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.

- BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Shi, Y., Wu, Z., Chen, L., Chen, G., Liu, Y., & Zhang, L. (2009). The Ultraviolet Absorption Spectra of Pyrazoles and 1-Carboxamidepyrazoles and Their Application. Spectroscopy and Spectral Analysis, 29(3), 781-785.

- UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Hassan, A. S., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116851.

- El-Sayed, M. A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5789.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Researching | The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application [researching.cn]

- 6. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid: Properties, Characterization, and Applications

Introduction and Scientific Context

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Within this class, 5-aminopyrazole derivatives serve as exceptionally valuable building blocks for constructing complex heterocyclic systems with applications ranging from kinase inhibitors to potent antibacterial agents.[3] This guide focuses on a specific, highly functionalized derivative: 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid .

While extensive literature exists for the broader class of aminopyrazoles, detailed public data on this particular molecule is not consolidated. This document, therefore, serves as a comprehensive technical guide for researchers and drug development professionals. It synthesizes information from analogous compounds, established chemical principles, and predictive models to provide a robust overview of the molecule's properties, characterization, and synthetic utility. As a Senior Application Scientist, the emphasis here is not merely on presenting data, but on explaining the underlying chemical logic—the "why" behind the properties—to empower researchers in their experimental design and application of this versatile compound.

Molecular Identity and Structure

Chemical Structure

The structure features a pyrazole ring substituted at key positions: a benzyl group at N1, an amino group at C5, and a carboxylic acid at C4. This arrangement of functional groups dictates its unique physicochemical and reactive properties.

Key Chemical Identifiers

A consolidated list of identifiers is crucial for accurate database searching and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 19867-63-1 | [4] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [5] |

| Molecular Weight | 217.22 g/mol | [4] |

| InChI | InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16) | [5] |

| InChIKey | DYYNEZNBGKLOQT-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N | [5] |

Physicochemical Properties

Understanding the physical properties is fundamental to designing experiments, formulating the compound, and predicting its behavior in biological systems.

Summary of Physical Data

| Property | Value / Description | Rationale & Scientific Insight |

| Appearance | White to off-white or pale yellow solid/powder. | Based on analogous aminopyrazole and benzylpyrazole compounds.[6] The color can depend on purity and trace oxidation products. |

| Melting Point | Not experimentally reported; predicted >200 °C. | Carboxylic acid dimers formed via intermolecular hydrogen bonding, combined with potential zwitterionic character, significantly raise the melting point compared to its ester or nitrile analogs. The related 1-phenyl analog melts at ~187 °C (460 K).[2] |

| pKa (Predicted) | pKa₁ ≈ 2.5-3.5 (Carboxylic Acid)pKa₂ ≈ 4.5-5.5 (Protonated Amino Group) | The carboxylic acid is expected to be a moderately strong acid. The amino group's basicity is reduced by the electron-withdrawing nature of the pyrazole ring. These values are critical for predicting charge state and solubility at physiological pH (7.4). |

| XLogP (Predicted) | 1.6 | [5] This value suggests moderate lipophilicity in the neutral state, but this is highly pH-dependent. At neutral pH, the zwitterionic form will be significantly more hydrophilic. |

Solubility Profile

The molecule's amphoteric nature, possessing both an acidic (carboxylic acid) and a basic (amino) group, governs its solubility.

| Solvent | Predicted Solubility | Justification |

| Water (pH 7) | Sparingly Soluble | Likely exists as a zwitterion with strong intermolecular interactions, limiting solubility at its isoelectric point. |

| Aqueous Acid (pH < 2) | Soluble | The amino group is protonated (R-NH₃⁺), forming a soluble salt. |

| Aqueous Base (pH > 9) | Soluble | The carboxylic acid is deprotonated (R-COO⁻), forming a soluble salt. |